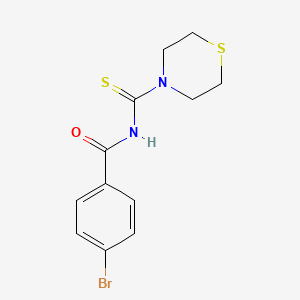![molecular formula C22H24N4O5 B10878137 2-(4-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10878137.png)
2-(4-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a morpholinomethyl group, and an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where the indole is reacted with formaldehyde and morpholine.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the methoxyphenoxy group.
Formation of the Acetohydrazide: The final step involves the reaction of the intermediate with hydrazine to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazines or amines.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-1-propanamine
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-(4-Methoxyphenoxy) propionic acid
Uniqueness
2-(4-METHOXYPHENOXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole moiety, morpholinomethyl group, and methoxyphenoxy group distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C22H24N4O5 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H24N4O5/c1-29-16-6-8-17(9-7-16)31-14-20(27)23-24-21-18-4-2-3-5-19(18)26(22(21)28)15-25-10-12-30-13-11-25/h2-9,28H,10-15H2,1H3 |
InChI Key |
YQVGIEGFSCSJRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
![1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10878058.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylpropanamide](/img/structure/B10878074.png)
![1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10878080.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10878099.png)
![N'-[(3Z)-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10878104.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10878109.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10878115.png)
![4-{4-[(2-Fluorobenzoyl)oxy]phenoxy}phenyl 2-fluorobenzoate](/img/structure/B10878116.png)
![3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B10878120.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10878122.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine](/img/structure/B10878126.png)
![7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878128.png)
